Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester typically involves the reaction of 2-chloroacetic acid with bis[(4-chlorophenyl)methyl]amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-chlorophenyl)acetic acid: A related compound with similar structural features but different functional groups.
4-Chlorophenylacetic acid: Another similar compound with distinct properties and applications.
Uniqueness
Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
646989-72-2 |
---|---|
Molecular Formula |
C16H14Cl3NO2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
[bis[(4-chlorophenyl)methyl]amino] 2-chloroacetate |
InChI |
InChI=1S/C16H14Cl3NO2/c17-9-16(21)22-20(10-12-1-5-14(18)6-2-12)11-13-3-7-15(19)8-4-13/h1-8H,9-11H2 |
InChI Key |
PPFLVAZWSRXOMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)OC(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.